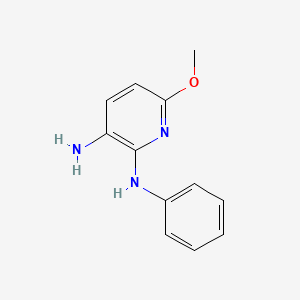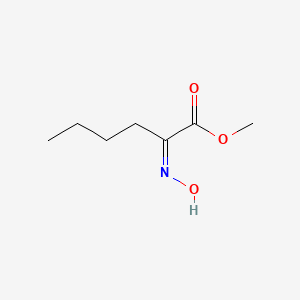
3-(4-Methylpiperidin-2-yl)oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an oxan-4-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-2-yl)oxan-4-one typically involves the reaction of 4-methylpiperidine with an appropriate oxan-4-one precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction techniques to ensure the consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperidin-2-yl)oxan-4-one: C₁₁H₁₉NO₂
4-Methylpiperidine: C₆H₁₃N
Oxan-4-one: C₅H₈O₂
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a methyl group and an oxan-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-(4-methylpiperidin-2-yl)oxan-4-one |
InChI |
InChI=1S/C11H19NO2/c1-8-2-4-12-10(6-8)9-7-14-5-3-11(9)13/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
LQVLBUPINIYSQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C2COCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
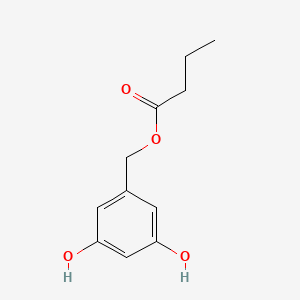
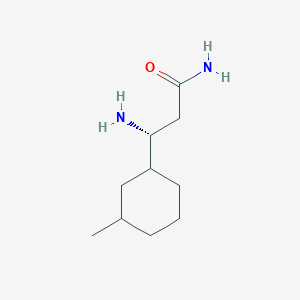

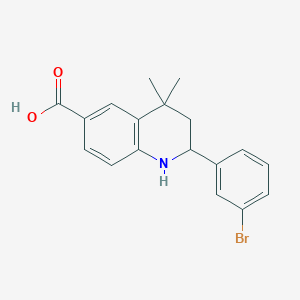
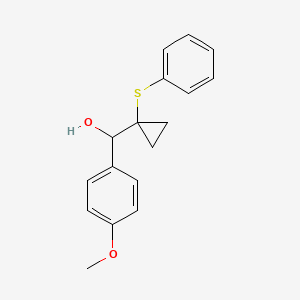
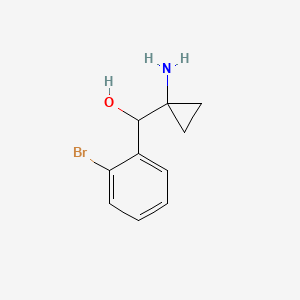
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
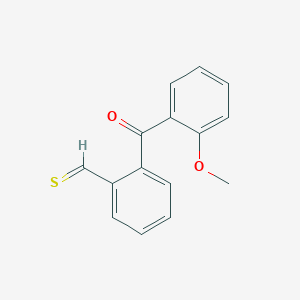
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
